3-Isopropyl-13C3-2-methoxypyrazine
Description
General Context of Pyrazine (B50134) Derivatives in Academic Studies
Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that are the focus of extensive academic and industrial research. researchgate.net Their derivatives are widespread in nature, contributing to the aroma and flavor of many raw foods. unimas.my In academic studies, pyrazine compounds are recognized for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov This has made them a valuable scaffold in the synthesis of new bioactive components and materials. researchgate.net The pyrazine ring is a versatile precursor for creating more complex heterocyclic compounds, and its derivatives are often investigated as catalysts and as key components in various chemical reactions. researchgate.netnih.gov
Significance of 3-Isopropyl-2-methoxypyrazine in Specific Research Domains
3-Isopropyl-2-methoxypyrazine (IPMP) is a naturally occurring and highly potent aroma compound. wikipedia.org Its presence is a key determinant of the characteristic "green" or "herbaceous" flavors in certain foods and beverages. wikipedia.org In the domain of viticulture and enology, IPMP, along with similar methoxypyrazines, is a crucial component of the varietal character of wines such as Sauvignon blanc and Cabernet Sauvignon. wikipedia.orgopenagrar.de Due to its extremely low odor detection threshold, which can be as low as 2 nanograms per liter, its concentration must be carefully monitored during grape growing and winemaking. wikipedia.org
Beyond flavor chemistry, IPMP is significant in the study of insect chemical ecology, where it can act as a warning signal (allomone) in aposematic (warningly colored) insects. mdpi.com Its powerful and distinctive odor serves as a defense mechanism against predators. mdpi.com The compound is also known to cause an off-taste known as "potato taste" in some East African coffees. wikipedia.org The trace-level analysis and quantification of IPMP in complex matrices like wine present a significant analytical challenge, driving the development of highly sensitive methods such as gas chromatography-mass spectrometry (GC-MS). ucdavis.edumdpi.combio-conferences.org
Rationale for 13C3 Isotopic Labeling in Advanced Chemical and Biochemical Investigations
The introduction of stable isotopes, such as Carbon-13 (¹³C), into a molecule like 3-isopropyl-2-methoxypyrazine creates an isotopically labeled version—in this case, 3-Isopropyl-13C3-2-methoxypyrazine. This labeling does not alter the chemical properties of the compound but provides a powerful tool for advanced scientific investigation. researchgate.net The "13C3" designation indicates that three of the carbon atoms in the molecule have been replaced with the heavier ¹³C isotope.
Stable isotope labeling is a cornerstone of modern mechanistic and metabolic research. nih.gov By introducing a ¹³C-labeled compound into a biological system, scientists can trace the metabolic fate of the molecule. nih.govnih.gov This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of individual atoms through complex and compartmentalized metabolic networks. nih.govnih.gov
For instance, if researchers were investigating the biosynthesis or degradation of 3-isopropyl-2-methoxypyrazine in a plant or microorganism, using the ¹³C₃-labeled version would allow them to follow the labeled carbon atoms through various biochemical reactions. acs.org This helps to identify precursor molecules, intermediate compounds, and final breakdown products, thereby elucidating the complete metabolic pathway. nih.govnih.gov This approach is fundamental to understanding how organisms produce or process such potent aroma compounds.
One of the primary challenges in studying compounds like IPMP is their presence at extremely low concentrations. bio-conferences.org Isotopic labeling with ¹³C provides a significant advantage by enhancing analytical sensitivity, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov
In mass spectrometry, the labeled compound and its metabolites can be clearly distinguished from the naturally occurring (¹²C) versions due to a predictable mass shift. nih.gov This allows for more accurate quantification through methods like isotope dilution analysis, where the labeled compound is used as an internal standard to correct for sample loss during preparation and analysis. acs.org This is crucial for obtaining reliable concentration data in complex food or biological samples. acs.org
In NMR spectroscopy, the natural abundance of ¹³C is only about 1.1%, which limits the sensitivity of ¹³C-NMR. frontiersin.org By enriching the molecule with ¹³C, the signal intensity is dramatically increased, enabling the detection of signals that would otherwise be lost in the noise. frontiersin.orgrsc.org This enhancement facilitates the structural elucidation of metabolites and provides deeper insights into the molecular backbone. frontiersin.orgfrontiersin.org
Compound Information Table
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
155.172 |
Purity |
95% min. |
Synonyms |
3-Isopropyl-13C3-2-methoxypyrazine |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropyl 13c3 2 Methoxypyrazine
Established Synthetic Pathways for Unlabeled 3-Isopropyl-2-methoxypyrazine
The conventional synthesis of 3-isopropyl-2-methoxypyrazine (IPMP) is a well-documented process that involves the formation of the core pyrazine (B50134) ring followed by a methylation step. researchgate.net
The primary and most significant method for constructing the pyrazine ring for this class of compounds is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. researchgate.netnih.gov In the case of IPMP, the key precursors are L-valinamide and glyoxal. researchgate.net This reaction involves the formation of two new bonds to create the heterocyclic pyrazine ring. The amino group of L-valinamide reacts with one of the carbonyl groups of glyoxal, and the amide nitrogen reacts with the second carbonyl group, leading to a cyclized intermediate that subsequently aromatizes to form 3-isopropyl-2-hydroxypyrazine. nih.govresearchgate.net This method is highly effective for generating asymmetrically substituted pyrazines.
The product from the initial condensation, 3-isopropyl-2-hydroxypyrazine, exists in tautomeric equilibrium with its 2(1H)-pyrazinone form. sigmaaldrich.com To obtain the target methoxy (B1213986) derivative, an O-methylation step is required. This is typically achieved by reacting the hydroxypyrazine with a methylating agent. researchgate.net Common reagents for this transformation include methyl iodide (CH₃I) or diazomethane. The reaction converts the hydroxyl group into a methoxy group, yielding the final product, 3-isopropyl-2-methoxypyrazine. researchgate.net
The successful synthesis of 3-isopropyl-2-methoxypyrazine relies on carefully selected precursors and controlled reaction conditions. The key building blocks are L-valinamide, which provides the isopropyl group and one of the nitrogen atoms, and glyoxal, which provides the remaining carbon and nitrogen atoms for the pyrazine ring.
Below is a summary of the typical precursors and conditions:
| Step | Precursor 1 | Precursor 2 | Key Reagent | Typical Conditions | Product |
| Ring Formation | L-Valinamide | Glyoxal | Base (e.g., NaOH) | Aqueous or alcoholic solvent, often heated | 3-Isopropyl-2-hydroxypyrazine |
| Methylation | 3-Isopropyl-2-hydroxypyrazine | Methyl Iodide (CH₃I) | Base (e.g., NaH) | Aprotic solvent (e.g., THF, DMF) | 3-Isopropyl-2-methoxypyrazine |
Isotopic Incorporation Methodologies for 13C3 Labeling of 3-Isopropyl-2-methoxypyrazine
The synthesis of 3-isopropyl-13C3-2-methoxypyrazine requires the specific incorporation of three carbon-13 atoms into the isopropyl group. This is achieved by using an isotopically enriched precursor in the established synthetic pathway.
The most direct and efficient method to introduce the 13C3 label is to start with an amino acid precursor where the isopropyl side chain is already labeled. For this specific isotopologue, L-valine labeled with carbon-13 at all three positions of its isopropyl group (L-Valine-[¹³C₃]) is the ideal starting material. The synthesis of such labeled amino acids can be complex, often involving multi-step procedures starting from smaller, commercially available ¹³C-labeled building blocks. acs.orgnih.gov For instance, palladium-catalyzed C(sp³)–H functionalization has been reported as a versatile route for creating ¹³C methyl-labeled amino acids. nih.gov Once the labeled L-valine-[¹³C₃] is obtained, it is converted to the corresponding amide, L-valinamide-[¹³C₃], to be used in the condensation step.
A summary of the precursor synthesis is outlined below:
| Labeled Precursor | Starting Materials | General Approach | Reference |
| L-Valine-[¹³C₃] | ¹³C-labeled isobutyraldehyde (B47883) or isopropyl halides | Multi-step organic synthesis, potentially involving stereoselective amination. | lookchem.com |
| L-Valinamide-[¹³C₃] | L-Valine-[¹³C₃] | Standard amidation reaction (e.g., via an activated ester or acid chloride). | nih.gov |
The use of L-valinamide-[¹³C₃] as a precursor provides a highly regioselective approach to labeling. The term "regioselective" means that the isotopes are incorporated into a specific region of the molecule. In this case, because the ¹³C atoms are already part of the isopropyl side chain of the valinamide (B3267577) precursor, the subsequent condensation reaction to form the pyrazine ring ensures that the label is exclusively located at the 3-position of the final product.
The stereospecificity of the reaction is also important. Starting with the L-enantiomer of valinamide ensures that the stereocenter is defined, although this specific chirality is lost upon aromatization to the pyrazine ring. The key advantage is that the synthetic route for the unlabeled compound can be directly adapted; by simply substituting the standard L-valinamide with its ¹³C₃-labeled counterpart, the desired this compound is produced with the label precisely positioned. researchgate.net The subsequent methylation of the hydroxypyrazine intermediate does not affect the labeled isopropyl group, thus securing the final labeled product.
Optimization of Reaction Yields and Isotopic Purity in Labeled Synthesis
Achieving high reaction yields and maintaining isotopic integrity are paramount in the synthesis of labeled compounds due to the high cost of starting materials. Optimization involves careful control over reaction parameters and strategic selection of reagents.
Isotopic Purity Optimization: The foremost factor in ensuring high isotopic purity of the final product is the isotopic enrichment of the starting materials. vulcanchem.com It is essential to begin with a precursor, L-Valine-[isopropyl-13C3], that has the highest available isotopic purity (typically >98 atom %).
Throughout the synthesis, reaction conditions must be chosen to prevent isotopic scrambling or exchange. The carbon-carbon and carbon-hydrogen bonds within the isopropyl group are generally stable under the described reaction conditions, so the risk of losing the 13C label is low. The final isotopic purity and enrichment level must be verified using analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. moravek.com
Table 2: Strategies for Optimizing Yield and Isotopic Purity
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Reaction Yield | - Use of milder reaction conditions
| - Minimizes by-product formation and degradation of intermediates. dur.ac.uk |
| Isotopic Purity | - Use of highly enriched (e.g., >98%) 13C-labeled precursors
| - The final product's isotopic enrichment is directly dependent on the starting material. vulcanchem.com |
Purification and Isolation Protocols for this compound
The purification of isotopically labeled compounds is a critical final step to remove unreacted starting materials, reagents, and any by-products, ensuring the final product is suitable for its intended use, such as in quantitative analytical studies. moravek.com A multi-step purification protocol is typically employed, combining different techniques based on the physical properties of the target compound and its impurities. emu.edu.trbyjus.com For this compound, which is expected to be a liquid like its non-labeled analogue, a combination of extraction and chromatography is most effective. vulcanchem.com
Initial Workup (Extraction): Following the final methylation reaction, the crude product is typically subjected to a liquid-liquid extraction. The reaction mixture is quenched and diluted with water, and the organic product is extracted into a non-polar solvent like diethyl ether or dichloromethane. This initial step removes water-soluble reagents and salts. youtube.com
Chromatographic Purification:
Flash Column Chromatography: The primary purification is often performed using flash column chromatography with a silica (B1680970) gel stationary phase. nih.govresearchgate.net A solvent gradient (e.g., from hexane (B92381) to a mixture of hexane and ethyl acetate) is used to elute the components from the column. The polarity of the methoxypyrazine allows it to be separated from less polar by-products and more polar impurities. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is an excellent polishing step. nih.govyoutube.com A reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water mixture can be used to separate the target compound from any remaining closely related impurities.
Purity Verification: The purity of the isolated this compound is rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight, verify the isotopic enrichment, and ensure the absence of volatile impurities. nih.gov NMR (1H and 13C) spectroscopy confirms the chemical structure and provides further evidence of chemical and isotopic purity. moravek.com
Table 3: Purification and Isolation Protocol
| Stage | Technique | Purpose |
|---|---|---|
| 1. Initial Cleanup | Liquid-Liquid Extraction | Removal of aqueous-soluble reagents, salts, and highly polar impurities from the crude reaction mixture. youtube.com |
| 2. Primary Purification | Flash Column Chromatography (Silica Gel) | Separation of the target compound from the bulk of organic impurities based on polarity. researchgate.net |
| 3. Final Polishing | Preparative High-Performance Liquid Chromatography (HPLC) | To achieve high purity (>99%) by separating any remaining closely-related impurities. nih.govyoutube.com |
| 4. Purity & Identity Confirmation | Gas Chromatography-Mass Spectrometry (GC-MS) and NMR Spectroscopy | To verify the chemical purity, molecular weight, and confirm the structural and isotopic integrity of the final product. moravek.com |
Compound Reference Table
Advanced Analytical Characterization of 3 Isopropyl 13c3 2 Methoxypyrazine
Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule and the chemical environment of specific nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is utilized to determine the number and types of proton environments in a molecule. In the case of 3-Isopropyl-13C3-2-methoxypyrazine, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the methoxy (B1213986) group, and the isopropyl group. The integration of these signals provides a ratio of the protons in each environment, confirming the presence of these functional groups. The chemical shifts of the pyrazine protons are influenced by the electron-withdrawing nature of the nitrogen atoms, typically causing them to appear at a lower field (higher ppm) compared to aromatic protons in benzene. researchgate.net The coupling between adjacent protons (spin-spin splitting) can further elucidate the substitution pattern on the pyrazine ring. For isotopically labeled compounds, the absence of certain proton signals or changes in splitting patterns can confirm the position of isotopic substitution if a proton has been replaced by a deuteron, for example. However, for ¹³C labeling, the primary effect on the ¹H-NMR spectrum is the presence of ¹³C-satellites, which are small peaks flanking the main ¹H signal due to coupling between the proton and the adjacent ¹³C nucleus. The intensity of these satellites can be used to estimate the level of ¹³C enrichment.
A typical ¹H-NMR spectrum of unlabeled 2-isopropyl-3-methoxypyrazine (B1215460) would exhibit the following characteristic signals:
A singlet for the methoxy group protons (-OCH₃).
A multiplet (septet) for the methine proton (-CH) of the isopropyl group.
A doublet for the methyl protons (-CH₃) of the isopropyl group.
Two distinct signals for the protons on the pyrazine ring. chemicalbook.comspectrabase.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a key technique for directly observing the carbon framework of a molecule. In the context of this compound, ¹³C-NMR is crucial for confirming the incorporation and location of the ¹³C isotopes. The spectrum of the labeled compound will show significantly enhanced signals for the three carbon atoms of the isopropyl group, providing direct evidence of isotopic enrichment. The chemical shifts of these labeled carbons will be consistent with their positions within the isopropyl moiety. The effect of the electronegative oxygen atom on the chemical shift of nearby carbon atoms is a notable feature. docbrown.info
The analysis of the ¹³C-NMR spectrum helps in:
Confirming Isotopic Labeling: The presence of intensified peaks corresponding to the isopropyl carbons confirms successful labeling.
Determining the Position of Labels: The specific chemical shifts of the enhanced signals pinpoint the exact locations of the ¹³C atoms within the molecule's carbon skeleton.
Assessing Isotopic Purity: The relative intensity of the signals for the labeled carbons compared to the natural abundance signals of the unlabeled carbons can be used to calculate the percentage of isotopic enrichment.
| Carbon Position | Expected Chemical Shift (ppm) |
| Pyrazine Ring C-2 | ~158 |
| Pyrazine Ring C-3 | ~148 |
| Pyrazine Ring C-5 | ~135 |
| Pyrazine Ring C-6 | ~132 |
| Methoxy Carbon | ~52 |
| Isopropyl CH | ~33 |
| Isopropyl CH₃ | ~21 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The table is based on typical values for similar pyrazine structures.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides valuable information about the electronic environment of the nitrogen atoms within the pyrazine ring. youtube.com ¹⁵N-NMR can be used to:
Study Intermolecular Interactions: Changes in the ¹⁵N chemical shifts can indicate interactions such as hydrogen bonding or coordination with metal ions. researchgate.net
For this compound, the two nitrogen atoms are in different chemical environments and would be expected to show two distinct signals in the ¹⁵N-NMR spectrum. The interpretation of these shifts provides further confirmation of the substitution pattern on the pyrazine ring. spectrabase.com
Mass Spectrometry (MS) for Isotopic Verification and Quantification
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for verifying the isotopic enrichment of labeled compounds.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS is used to:
Confirm the Molecular Formula: By measuring the exact mass of the molecular ion, HRMS can confirm the presence of the three ¹³C atoms. The mass of the labeled compound will be three units higher than its unlabeled counterpart.
Determine Isotopic Purity: The relative intensities of the mass peaks for the labeled and unlabeled compound can be used to calculate the isotopic purity with high precision.
Identify Fragment Ions: HRMS can also be used to analyze the fragment ions produced when the molecule breaks apart in the mass spectrometer. The masses of these fragments can help to confirm the location of the isotopic labels within the molecule. For instance, fragmentation of the isopropyl group would result in labeled fragment ions, further verifying the position of the ¹³C atoms.
| Compound | Molecular Formula | Exact Mass (Da) |
| 3-Isopropyl-2-methoxypyrazine | C₈H₁₂N₂O | 152.09496 |
| This compound | C₅¹³C₃H₁₂N₂O | 155.10505 |
The expected mass spectrum of this compound would show a molecular ion peak at m/z 155, while the unlabeled compound would have its molecular ion peak at m/z 152. nist.gov The fragmentation pattern would also be shifted by three mass units for fragments containing the isopropyl group.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the case of this compound, MS/MS analysis provides insights into how the molecule breaks apart upon collision-induced dissociation. This information is crucial for developing selective and sensitive detection methods.
The fragmentation of methoxypyrazines typically involves initial ionization followed by the cleavage of specific bonds. nih.gov For the unlabeled 3-isopropyl-2-methoxypyrazine, common fragmentation pathways include the loss of the isopropyl group or the methoxy group. miamioh.edu The introduction of three Carbon-13 isotopes in the isopropyl group of this compound results in a predictable mass shift in the fragment ions containing this group. By comparing the MS/MS spectra of the labeled and unlabeled compounds, analysts can confirm the fragmentation pathways and identify unique fragments for quantification.
A typical fragmentation pattern for an alkyl-methoxypyrazine involves alpha-cleavage, where the bond adjacent to the pyrazine ring is broken. miamioh.edu The resulting fragment ions can provide structural information. The study of these pathways using high-resolution mass spectrometry allows for the proposal of chemical formulas for the generated fragments with high confidence. core.ac.uk
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 155.13 | 140.10 | CH3• (Methyl radical) |
| 155.13 | 112.09 | C3H7• (Isopropyl radical, labeled) |
| 155.13 | 124.10 | OCH3• (Methoxy radical) |
Note: The m/z values for the labeled compound are predicted based on the fragmentation of the unlabeled analog and will be 3 Da higher for fragments containing the 13C3-isopropyl group.
Chromatographic Separation Methods for Labeled Compounds in Complex Matrices
The analysis of trace-level compounds like this compound in complex samples, such as wine or food products, necessitates highly efficient separation techniques to remove interferences.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methoxypyrazines. The choice of detector is critical for achieving the required sensitivity and selectivity.
GC-MS is the most widely used technique for the definitive identification and quantification of 3-alkyl-2-methoxypyrazines. conicet.gov.arresearchgate.netresearchgate.netopenagrar.de The gas chromatograph separates the compounds in the mixture, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns.
The use of a stable isotope-labeled internal standard like this compound is central to the stable isotope dilution assay (SIDA). researchgate.net This method provides high accuracy and precision by correcting for losses during sample preparation and analysis. Quantification is achieved by comparing the peak area of a specific fragment ion of the native analyte to that of the corresponding fragment ion of the labeled internal standard. researchgate.net For instance, in the analysis of wine, methods have been developed to reach detection limits below the sensory thresholds of these potent aroma compounds, often in the nanogram per liter range. conicet.gov.arresearchgate.net
Table 2: Example GC-MS Parameters for Methoxypyrazine Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (1 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
Source: Adapted from various methodologies for methoxypyrazine analysis. researchgate.netresearchgate.net
For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The first dimension typically separates compounds by boiling point, while the second dimension provides a rapid separation based on polarity. sepsolve.com
This orthogonal separation spreads the components over a two-dimensional plane, resolving compounds that would co-elute in a single-column system. chemistry-matters.com The increased peak capacity and improved signal-to-noise ratio make GC×GC a powerful tool for analyzing trace compounds in challenging samples. sepsolve.com This is particularly beneficial for separating isomers and removing matrix interferences that could affect the accurate quantification of this compound and its native counterpart. chemistry-matters.com
The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for nitrogen- and phosphorus-containing compounds. scioninstruments.com Since pyrazines are nitrogen-containing heterocyclic compounds, GC-NPD provides excellent selectivity and sensitivity for their analysis. scioninstruments.comresearchgate.net The NPD works on the principle of the thermionic emission of an alkali salt bead, which is enhanced in the presence of nitrogen or phosphorus compounds. scioninstruments.com
While not providing the structural information of a mass spectrometer, the NPD is a cost-effective and robust option for routine quantitative analysis, especially when the identity of the target analytes is already known. researchgate.net It can be used to screen samples for the presence of methoxypyrazines before more detailed analysis by GC-MS. nih.gov
Liquid Chromatography (LC) Approaches for Non-Volatile Precursors and Metabolites
While GC is ideal for the volatile methoxypyrazines themselves, liquid chromatography (LC) is better suited for the analysis of their non-volatile precursors and metabolites. The biosynthesis of methoxypyrazines in plants involves precursors such as amino acids. The metabolic breakdown of these compounds can also lead to non-volatile derivatives.
LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can be used to identify and quantify these related compounds in various biological matrices. core.ac.uk This provides a more complete picture of the metabolic pathways involving methoxypyrazines. The development of LC-MS/MS methods for these non-volatile analytes is an active area of research, complementing the established GC-based methods for the parent compounds.
Method Validation and Quality Control for Labeled Analytes
Method validation is a crucial process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For labeled analytes like this compound, this involves rigorous testing to ensure accuracy, precision, and robustness, particularly within the framework of Stable Isotope Dilution Assays (SIDA).
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique for the absolute quantification of target analytes. The method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the beginning of the analytical procedure. Because the labeled internal standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and analysis. This co-behavior effectively compensates for any analyte losses that may occur, leading to highly accurate and precise quantification.
The quantification in SIDA is based on measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, typically using a mass spectrometry-based detector. This ratio is then used to calculate the concentration of the native analyte in the original sample.
A study on the analysis of 3-alkyl-2-methoxypyrazines in wine using a stable isotope dilution assay with deuterated analogues, which are methodologically similar to ¹³C-labeled standards, established a robust methodology. nih.gov The research utilized headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of the labeled internal standard was fundamental to the method's success, enabling precise quantification even at very low concentrations. nih.gov
Key parameters from a method validation study for methoxypyrazines using SIDA are often presented to demonstrate the method's performance. The following interactive table illustrates typical validation data for the analysis of 3-isopropyl-2-methoxypyrazine (IPMP) using a labeled internal standard.
Table 1: Method Validation Parameters for IPMP Analysis using SIDA
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Limit of Detection (LOD) | <0.5 ng/L | In juice matrix |
| Limit of Detection (LOD) | 1-2 ng/L | In wine matrix |
| Linearity (R²) | >0.99 | Over the calibration range |
| Relative Standard Deviation (RSD) | 5.6-7% | At a concentration of 5 ng/L |
This table is generated based on data from a study using deuterated IPMP as an internal standard, which is methodologically analogous to using this compound. nih.gov
A critical aspect of method validation is the assessment of recovery and reproducibility. Recovery experiments determine the efficiency of the analytical method in extracting the analyte from the sample matrix. High and consistent recovery rates are indicative of a robust and reliable method. Reproducibility, on the other hand, measures the consistency of the results over repeated analyses of the same sample, often under different conditions (e.g., different days, different analysts).
In the context of using this compound as an internal standard, the SIDA approach inherently corrects for variations in recovery. However, assessing the recovery of the method for the native analyte is still a valuable quality control measure to ensure the extraction process is efficient.
Research has demonstrated the excellent recovery and reproducibility of SIDA methods for methoxypyrazine analysis. For instance, a study involving the analysis of IPMP in spiked wine samples reported recovery efficiencies between 99% and 102%. nih.gov This near-complete recovery underscores the effectiveness of the sample preparation and analytical method when a stable isotope-labeled internal standard is employed.
The reproducibility of the method is typically evaluated by calculating the relative standard deviation (RSD) of replicate measurements. Lower RSD values indicate higher precision and reproducibility. In the same study, the RSD for replicate samples was found to be between 5.6% and 7% for low-level samples (5 ng/L) and less than 5% for higher concentration samples (15 and 30 ng/L). nih.gov These low RSD values highlight the high reproducibility of the SIDA method.
The following interactive table summarizes typical recovery and reproducibility data for the analysis of IPMP using a SIDA method.
Table 2: Recovery and Reproducibility Data for IPMP Analysis using SIDA
| Sample Matrix | Spiking Level (ng/L) | Recovery Efficiency (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Wine | 5 | 99-102 | 5.6-7 |
| Wine | 15 | 99-102 | <5 |
This table is generated based on data from a study using deuterated IPMP as an internal standard, which is methodologically analogous to using this compound. nih.gov
Applications of 3 Isopropyl 13c3 2 Methoxypyrazine in Mechanistic and Tracing Studies
Elucidation of Biotransformation Pathways in In Vitro and Non-Human Biological Systems
The study of how organisms metabolize and transform chemical compounds is fundamental to fields ranging from pharmacology to food science. 3-Isopropyl-13C3-2-methoxypyrazine is ideally suited for tracing the metabolic fate of its unlabeled counterpart, 3-isopropyl-2-methoxypyrazine (IPMP), a potent aroma compound found in various foods and beverages, including wine grapes. nih.gov
Metabolic Fate Assessment Using Isotopic Tracers in Controlled Environments
In controlled in vitro or non-human biological systems, this compound can be introduced to precisely map its metabolic journey. The use of a stable isotope label is crucial for distinguishing the administered compound and its metabolites from endogenous molecules. This approach allows for quantitative analysis of uptake, distribution, and excretion.
For instance, in studies involving microorganisms like yeast (Saccharomyces cerevisiae), which is known to interact with IPMP during fermentation, the labeled compound could be used to determine the extent to which the yeast metabolizes or alters the pyrazine (B50134). nih.govresearchgate.net A study on different yeast strains' impact on IPMP concentrations in wine demonstrated that some strains could alter its levels, suggesting metabolic activity. researchgate.net Using the 13C3-labeled version in such an experiment would enable definitive tracking of the compound's fate, whether it is adsorbed by the yeast cells, transformed into other compounds, or remains unchanged.
Identification of Labeled Metabolites and Biodegradation Products
A key application of this compound is the unambiguous identification of its metabolic products. When a biological system processes the labeled compound, the resulting metabolites will retain the 13C3-isopropyl group, giving them a unique mass that is easily detectable by mass spectrometry. This allows for clear differentiation of metabolites from background chemical noise.
In the context of IPMP metabolism, a proposed biodegradation pathway involves the O-demethylation of the methoxy (B1213986) group to form 3-isopropyl-2-hydroxypyrazine (IPHP). nih.gov Evidence for this has been observed in rats, where the hydroxylated form was detected after ingestion of IPMP. nih.gov By administering this compound, researchers could confirm this pathway and search for other, previously unidentified metabolites in a variety of organisms.
Table 1: Proposed Metabolic Transformation of this compound
| Precursor | Proposed Transformation | Labeled Product |
| This compound | O-demethylation | 3-Isopropyl-13C3-2-hydroxypyrazine |
This table illustrates a key proposed metabolic step for which the labeled compound can provide definitive evidence.
Investigating Enzyme-Catalyzed Reactions, e.g., O-Methyltransferases
The biosynthesis of methoxypyrazines in plants, such as grapevines, is understood to involve the action of O-methyltransferase (OMT) enzymes. These enzymes catalyze the transfer of a methyl group to a hydroxylated precursor, such as IPHP, to form IPMP. nih.gov The reverse reaction, O-demethylation, is also a critical part of the metabolic cycle. nih.gov
This compound can be used as a substrate in in vitro enzyme assays to study the kinetics and mechanisms of demethylating enzymes. By monitoring the formation of the labeled product, 3-Isopropyl-13C3-2-hydroxypyrazine, researchers can determine enzyme activity and inhibition patterns with high precision. This is crucial for understanding how factors like grape variety and environmental conditions regulate the levels of aroma compounds in wine. nih.gov
Pathway Analysis in Environmental Degradation Studies
Beyond biological systems, this compound is a valuable tool for investigating the environmental fate of methoxypyrazines, which can be present in water systems and are known for their low taste and odor thresholds. nih.gov
Abiotic Degradation Mechanisms (e.g., UV-A/Chlorine, Ozonation)
Advanced oxidation processes (AOPs) are used in water treatment to remove persistent organic pollutants. Studies have been conducted on the degradation of unlabeled IPMP using methods like UV/chlorine and UV/hydrogen peroxide. nih.gov These studies show that direct photolysis is often inefficient, but AOPs can significantly break down the compound. nih.gov
By using this compound in such experiments, the degradation products can be more easily identified. This would help to build a comprehensive picture of the degradation pathways and the formation of any potentially harmful byproducts. The retention of the labeled isopropyl group would be a key marker in identifying the core structures of the degradation products.
Biotic Degradation Processes in Environmental Microorganisms
The breakdown of chemical compounds by microorganisms is a vital part of natural environmental cycling. To understand the role of bacteria and fungi in the degradation of IPMP in soil and water, this compound can be employed. Similar to its use in metabolic studies, the labeled compound allows for the tracking of its transformation into various breakdown products by environmental microbes. This can help in identifying microbial species capable of degrading these pyrazines and the biochemical pathways involved. While specific studies on the biotic degradation of this labeled compound are not prominent, research on other agricultural chemicals, like the insect growth regulator methoprene, has demonstrated the utility of carbon-labeled isotopes in soil metabolism studies to trace the formation of CO2 and incorporation into humic substances. nih.gov This methodology is directly applicable to studying the environmental fate of this compound.
Tracing Environmental Fate in Aqueous and Soil Systems
The use of this compound is critical for accurately determining the environmental fate and transport of IPMP, a potent aroma compound that can be considered a contaminant in certain contexts, such as the "ladybug taint" in wine. nih.gov Stable isotope-labeled standards are essential for robust quantification in complex environmental matrices. acs.org
Quantitative Analysis in Aqueous Systems: In water, juice, and wine, the concentration of IPMP can be exceedingly low, often at the nanogram per liter (ng/L) level. nih.gov The use of this compound as an internal standard in isotope dilution assays with gas chromatography-mass spectrometry (GC-MS) is the gold standard for its quantification. acs.org This method circumvents issues with sample preparation and matrix effects that can plague other analytical techniques. For instance, studies have shown that factors like ethanol, salt, and acid content can influence the recovery of pyrazines from aqueous solutions during solid-phase extraction. By adding a known amount of the labeled standard at the beginning of the analytical process, any losses of the target analyte can be precisely accounted for.
Degradation and Transport Studies: The degradation of methoxypyrazines in the environment, particularly in agricultural settings like vineyards, is a key area of research. While photodegradation was once thought to be a primary mechanism for the reduction of methoxypyrazine levels in grapes, more recent studies suggest that temperature plays a more significant role. nih.gov Warmer temperatures, especially at night, have been shown to decrease the concentration of related methoxypyrazines more rapidly. nih.gov Furthermore, factors such as water availability can influence IPMP concentrations, with higher water input potentially leading to increased levels due to enhanced vine vigor and shading of the fruit. nih.gov
By using this compound, researchers can conduct detailed fate and transport studies. In a controlled experiment, a known quantity of the labeled compound could be introduced into a model aqueous or soil system. By taking samples over time and analyzing them via LC-MS/MS or GC-MS, it would be possible to:
Determine the rate of degradation under various conditions (e.g., different temperatures, pH levels, microbial activity).
Identify degradation products by tracking the 13C label.
Quantify the extent of leaching through different soil types.
Assess its potential for uptake by plants.
While specific studies detailing the environmental fate of this compound in soil are not prevalent in the reviewed literature, the methodology is well-established for other isotopically labeled environmental contaminants.
Mechanistic Investigations in Organic and Bio-Organic Reaction Chemistry
The 13C label in this compound provides a powerful probe for understanding the intricate details of chemical reactions.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. libretexts.org Measuring the KIE can provide crucial evidence for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. wikipedia.org
A KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to the rate constant of the reaction with the heavy isotopologue (kH).
KIE = kL / kH
In the case of this compound, the substitution is with the heavier carbon-13 isotope. If a C-C or C-H bond at the isopropyl group is broken or formed in the rate-determining step of a reaction, a primary KIE would be expected. Because the 13C isotope forms stronger bonds than 12C, it generally requires more energy to break a bond to 13C, which would result in a slower reaction rate (a "normal" KIE where kL/kH > 1).
Conversely, secondary KIEs can be observed when the isotopically labeled atom is not directly involved in bond breaking or formation. libretexts.org These effects are typically smaller and can provide information about changes in hybridization or steric environment at the labeled position during the transition state. For a reaction involving the isopropyl group of IPMP, a change in hybridization from sp3 to sp2, or vice versa, at a carbon atom could be probed by the KIE.
While specific KIE studies utilizing this compound are not documented in the available literature, the principle is a fundamental tool in physical organic chemistry. For example, if the degradation of IPMP proceeded via a mechanism where the initial step was the enzymatic abstraction of a hydrogen atom from the isopropyl group, a significant primary KIE would be anticipated upon deuterium (B1214612) substitution at that position. With 13C labeling in the isopropyl group, a smaller secondary KIE might be observed, providing complementary information about the transition state.
Elucidation of Reaction Intermediates and Transition States
Isotopic labeling is a definitive method for tracing the path of atoms and molecular fragments through a chemical reaction. By using this compound as a starting material, any intermediates and final products that retain the three-carbon labeled isopropyl group can be readily identified by mass spectrometry. This allows for the unambiguous determination of reaction pathways, especially in complex systems where multiple products may be formed.
This technique is particularly useful for distinguishing between proposed reaction mechanisms. For example, if a reaction is thought to proceed through a rearrangement where the isopropyl group migrates, the presence of the 13C3-label in the rearranged product would provide conclusive evidence for this pathway. The absence of the label in certain products would indicate that they are formed through a different route where the isopropyl group is cleaved off.
The study of transition states is intrinsically linked to KIE measurements as discussed previously. The magnitude of the KIE can indicate the extent to which a bond is broken in the transition state. By using this compound, chemists can gain insights into the vibrational frequencies of the transition state, offering a more detailed picture of the reaction's energetic landscape.
Studies on Formation Mechanisms in Complex Chemical Systems
The biosynthesis of 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) has been a subject of significant research, particularly in the context of food and wine chemistry. Isotope labeling studies have been fundamental in proposing and validating its formation pathways. nih.gov
In microorganisms and plants, it is widely accepted that the pyrazine ring is formed from an amino acid and a dicarbonyl compound. For IPMP, the proposed precursors are L-valine, which provides the isopropyl group and an adjacent nitrogen atom, and glyoxal. nih.gov An alternative and widely accepted pathway involves the condensation of the amide of L-valine with glyoxal. Another proposed pathway suggests the formation of a cyclic dipeptide from valine and glycine, followed by elimination and methylation. researchgate.net
The role of this compound in these studies is primarily as a highly accurate analytical standard. When conducting feeding studies with labeled precursors (e.g., 13C-labeled valine), the resulting biosynthesized IPMP will be isotopically labeled. To accurately quantify the amount of labeled IPMP produced, a different, known standard is required. This compound, with its distinct mass, serves this purpose perfectly in an isotope dilution MS analysis.
Below is a table summarizing the proposed precursors for the biosynthesis of IPMP, a process that can be studied and verified using isotopically labeled compounds.
| Proposed Precursor 1 | Proposed Precursor 2 | Key Resulting Moiety | Supporting Evidence |
| L-Valine | Glyoxal | Isopropyl group and pyrazine ring nitrogen | Isotope labeling studies have validated this general pathway for alkylpyrazines. nih.gov |
| L-Valine Amide | Glyoxal | Isopropyl group and pyrazine ring nitrogen | Addresses the question of how the amino acid is activated for condensation. |
| L-Valine | Glycine | Isopropyl group and pyrazine ring backbone | Proposed alternative pathway involving a cyclic dipeptide intermediate. researchgate.net |
| L-Leucine | Glyoxal | Isobutyl group (for the related IBMP) | Early proposed pathway, though questions remain about precursor availability in plants. nih.gov |
This table is interactive. You can sort and filter the data.
By using a combination of labeled precursors and a labeled final product standard like this compound, researchers can piece together the complex puzzle of how this potent aroma compound is formed in nature.
Computational and Theoretical Chemistry Studies of 3 Isopropyl 2 Methoxypyrazine
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For 3-isopropyl-13C3-2-methoxypyrazine, these methods can provide invaluable insights into its electronic structure, conformational preferences, and spectroscopic characteristics. The primary effect of the ¹³C isotopic labeling in the isopropyl group would be on the vibrational modes, while the electronic properties are expected to remain largely unchanged from its more common ¹²C counterpart.
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of a molecule dictates its reactivity and physical properties. A key aspect of this is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.
For this compound, the pyrazine (B50134) ring, with its two nitrogen atoms, and the methoxy (B1213986) group are the primary determinants of the electronic landscape. The nitrogen atoms and the oxygen of the methoxy group possess lone pairs of electrons that contribute significantly to the HOMO. The LUMO is likely to be a π* orbital of the pyrazinering.
Isotopic substitution of ¹²C with ¹³C in the isopropyl group does not alter the electronic Hamiltonian of the molecule. Therefore, the calculated electronic structure, HOMO-LUMO gap, and the spatial distribution of these orbitals for this compound would be virtually identical to those of the unlabeled 3-isopropyl-2-methoxypyrazine.
A hypothetical calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G) would yield the following conceptual data:
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the pyrazine ring and methoxy group |
| LUMO | -1.2 | Primarily a π orbital of the pyrazine ring |
| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability |
| Note: These values are illustrative and would require actual quantum chemical calculations for verification. |
Conformational Analysis and Energetics of Isomers
The presence of the isopropyl and methoxy groups introduces conformational flexibility to the molecule. The rotation around the C-C bond connecting the isopropyl group to the pyrazine ring and the C-O bond of the methoxy group can lead to different conformers with varying energies.
Conformational analysis, typically performed using computational methods, helps identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers. This is crucial for understanding the molecule's behavior in different environments. The isotopic labeling with ¹³C in the isopropyl group would have a negligible effect on the conformational energetics, as this is primarily determined by electronic and steric effects.
A computational scan of the potential energy surface by systematically rotating the dihedral angles of the isopropyl and methoxy groups would reveal the preferred orientations of these substituents relative to the pyrazine ring. It is expected that the most stable conformer would minimize steric hindrance between the substituents and the ring.
Prediction of Spectroscopic Signatures (NMR, IR)
Theoretical prediction of spectroscopic signatures is a powerful application of quantum chemistry.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. While ¹³C has a nuclear spin and is NMR active, the primary purpose of introducing ¹³C isotopes is often for tracing metabolic pathways or as internal standards in mass spectrometry. In the context of NMR, the presence of ¹³C in the isopropyl group would lead to ¹³C-¹H and ¹³C-¹³C spin-spin couplings, which would add complexity to the proton and carbon NMR spectra. Computational methods can predict these chemical shifts and coupling constants with good accuracy.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms involved. The substitution of ¹²C with the heavier ¹³C isotope in the isopropyl group would cause a noticeable redshift (a shift to lower wavenumbers) for the vibrational modes involving the isotopically labeled carbon atoms. This includes C-H stretching and bending modes, as well as C-C stretching modes within the isopropyl group. The effect would be most pronounced for modes where the labeled carbons have large amplitude displacements. This predictable shift is a key feature that can be used to identify the presence and location of the isotopic label.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for ¹²C | Expected Shift for ¹³C |
| Isopropyl C-H Stretch | 2950-2850 | Redshift |
| Isopropyl C-C Stretch | 1200-800 | Redshift |
| Note: The magnitude of the redshift would depend on the specific vibrational mode and could be quantified through computational frequency analysis. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including intermolecular interactions. While no specific MD studies on this compound are available, the principles can be applied to understand its interactions with its environment.
Solvent Effects and Solvation Models
The behavior of a molecule can be significantly influenced by the solvent. Computational models can account for these solvent effects either explicitly (by including individual solvent molecules) or implicitly (by representing the solvent as a continuous medium).
For a related compound, pyrazine, studies have utilized both microsolvation and continuum solvation models (like COSMO and PCM) to simulate its electronic spectra in aqueous solution. acs.orgnih.gov These studies highlight the importance of including explicit solvent molecules in the first and second solvation shells to accurately model the system. acs.orgnih.gov For this compound, the nonpolar isopropyl group and the polar pyrazine and methoxy moieties would lead to complex solvation structures in both polar and nonpolar solvents. The isotopic labeling would not significantly alter the solvation thermodynamics.
Theoretical Investigations of Ligand-Receptor Binding (Non-biological application)
Beyond solvation, understanding the interaction of 3-isopropyl-2-methoxypyrazine with other molecules or materials is crucial for various applications. While the prompt specifies non-biological applications, the principles of ligand-receptor binding are transferable. For instance, the interaction of this molecule with porous materials in sensor applications or its binding to metal surfaces could be investigated using MD simulations.
These simulations would rely on force fields that describe the intermolecular forces (van der Waals, electrostatic, etc.) between the pyrazine derivative and the "receptor" material. The isotopic labeling with ¹³C would not affect these interactions, as they are governed by the electronic distribution and atomic partial charges, which remain unchanged.
Table of Compounds
| Compound Name |
| This compound |
| 3-Isopropyl-2-methoxypyrazine |
| Pyrazine |
| 3-isobutyl-2-methoxypyrazine |
| 3-sec-butyl-2-methoxypyrazine |
| 3-ethyl-2-methoxypyrazine |
In Silico Approaches for Predicting Chemical and Biochemical Reaction Pathways
Computational and theoretical chemistry studies provide valuable insights into the formation and degradation of 3-isopropyl-2-methoxypyrazine (IPMP), a compound of significant interest due to its potent aroma characteristics. While purely in silico prediction of complex biochemical pathways remains a formidable challenge, computational methods are instrumental in elucidating reaction mechanisms, understanding precursor-product relationships, and predicting the fate of such compounds in various environments. Research in this area has largely focused on the non-isotopically labeled form of the molecule, as the inclusion of carbon-13 isotopes in the isopropyl group (as in this compound) is primarily a technique for creating an internal standard for quantitative analysis and does not fundamentally alter the compound's chemical reactivity.
Biochemical Formation and Degradation Pathways
Computational models, in conjunction with experimental data, have been used to propose biosynthetic and degradative pathways for 3-isopropyl-2-methoxypyrazine in biological systems, such as in grapes. A proposed pathway for the biosynthesis and biodegradation of IPMP has been outlined, identifying key precursors and intermediates. nih.gov
The biosynthesis is thought to involve the amino acids valine and glycine, which contribute to the formation of the pyrazine ring. nih.gov An important intermediate in this proposed pathway is 3-isopropyl-2-hydroxypyrazine (IPHP). The final step in the formation of IPMP is the O-methylation of IPHP, a reaction catalyzed by O-methyltransferase (OMT) enzymes. nih.gov Computational studies of similar O-methylation reactions, such as that of Sorghum bicolor caffeoyl–CoA O-methyltransferase (SbCCoAOMT), have helped to elucidate the catalytic mechanism, which involves a calcium ion at the active site. nih.gov
The degradation of IPMP back to the corresponding hydroxypyrazine has also been proposed, suggesting a reversible or cyclical nature to these pathways in some biological contexts. semanticscholar.org
| Compound | Role in Pathway |
| Valine | Proposed precursor |
| Glycine | Proposed precursor |
| 3-Isopropyl-2-hydroxypyrazine (IPHP) | Intermediate |
| S-adenosyl-l-methionine (SAM) | Methyl group donor in O-methylation |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Final product |
Chemical Degradation in Aqueous Environments
In silico approaches and experimental studies have also shed light on the chemical degradation of IPMP, particularly in the context of water treatment processes. Advanced oxidation processes (AOPs), such as those employing UV light in combination with chlorine (UV/Cl2) or hydrogen peroxide (UV/H2O2), are effective in degrading IPMP. nih.govresearchgate.net
Computational tools, such as those using a generalized reduced gradient (GRG) nonlinear solver, have been developed to predict the optimal operating conditions for these degradation processes. nih.gov Studies have shown that IPMP is more reactive with hydroxyl radicals (•OH) than with reactive chlorine species (RCS). nih.gov The degradation of IPMP through these processes leads to the formation of various byproducts. The UV-A/Chlorine process, for instance, has been found to promote the formation of hydroxy, hydroperoxy, and dealkylated derivatives of IPMP. researchgate.net
| Reactive Species | Role in Degradation |
| Hydroxyl radical (•OH) | Major reactive species in the degradation of IPMP nih.govresearchgate.net |
| Reactive Chlorine Species (RCS) | Contribute to the degradation of IPMP, but to a lesser extent than •OH nih.gov |
| Peroxyl radicals (ROO•) | Potential intermediates in oxidation pathways |
| Alkoxy radicals (RO•) | Potential intermediates in oxidation pathways |
The identification of these degradation products and the reactive species involved is crucial for understanding the fate of IPMP in both natural and engineered systems. While direct in silico prediction of all possible reaction pathways is complex, the integration of computational modeling with experimental results provides a robust framework for understanding the chemistry of this potent aroma compound.
Emerging Research Frontiers and Future Directions for 3 Isopropyl 13c3 2 Methoxypyrazine
Development of Novel and More Efficient Synthetic Routes for Targeted Labeling
The synthesis of isotopically labeled compounds like 3-Isopropyl-13C3-2-methoxypyrazine is a critical aspect of its application in research. Traditional synthetic routes can be complex and may not always provide the desired labeling pattern with high efficiency. science.gov Current research is focused on developing more direct and versatile methods for introducing the 13C3-isopropyl group onto the pyrazine (B50134) ring.
One promising approach involves the use of organometallic reagents in cross-coupling reactions. For instance, the iron-catalyzed C-H functionalization of pyrazines with organoboron agents offers a robust method for creating carbon-carbon bonds at specific positions. mdpi.com This could be adapted for the introduction of a 13C-labeled isopropyl group. Another strategy involves the biomimetically inspired synthesis from α-amino aldehydes, which can be derived from readily available 13C-labeled amino acids. mdpi.com
Researchers are also exploring enzymatic and microbial synthesis methods. By feeding microorganisms with 13C-labeled precursors like glucose, it is possible to produce a variety of labeled compounds, including pyrazines. nih.gov This approach offers the potential for highly specific labeling patterns and can be more environmentally friendly than traditional chemical synthesis.
The development of these novel synthetic routes is crucial for increasing the availability and reducing the cost of this compound, thereby expanding its use in a wider range of research applications.
Advancements in Hyphenated Analytical Techniques for Trace Analysis
The detection and quantification of this compound, often present at trace levels, require highly sensitive and selective analytical techniques. nih.gov Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. nih.govgoogle.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace amounts of the compound in complex matrices. nih.gov For instance, an optimized double-step acid/alkali extraction followed by GC-MS/MS has been successfully used for the trace analysis of alkyl-methoxypyrazines in fragrant vegetable oils. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is another powerful tool for analyzing pyrazines, especially in liquid samples like Baijiu (a Chinese liquor). nih.gov This technique offers the advantage of analyzing less volatile compounds without the need for derivatization.
Recent advancements in ionization techniques and mass analyzer technology are continuously improving the limits of detection and quantification for these methods. Furthermore, the development of multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), provides even greater resolving power for separating complex mixtures.
Expanded Applications of Isotopic Tracing in Complex Chemical Transformations
Isotopic labeling with compounds like this compound is a powerful tool for elucidating complex chemical and biological transformations. nih.govalfa-chemistry.com By tracing the fate of the 13C atoms, researchers can gain detailed insights into reaction mechanisms and metabolic pathways. alfa-chemistry.com
In the field of food science, for example, isotopic labeling can be used to study the formation of flavor compounds during processing. The biosynthesis of 3-isopropyl-2-methoxypyrazine (IPMP), a key aroma compound in grapes and wine, has been investigated using isotopic labeling approaches. nih.gov These studies have helped to identify the precursors and enzymatic steps involved in its formation. nih.govresearchgate.net
In environmental science, 13C-labeled compounds can be used to track the fate of pollutants and understand their degradation pathways. alfa-chemistry.com For instance, the degradation of taste and odor compounds like IPMP in drinking water by advanced oxidation processes has been studied using kinetic and mechanistic investigations. researchgate.net
The application of stable isotope labeling extends to metabolomics, where it is used to trace metabolic pathways, quantify fluxes, and understand cellular metabolism. numberanalytics.comacs.org This approach provides a dynamic view of metabolic networks that is not possible with traditional metabolomics studies. nih.gov
Integration of Isotopic Labeling Data with Systems-Level Research Methodologies
The vast amount of data generated from isotopic labeling experiments requires sophisticated computational tools for analysis and interpretation. nih.gov Integrating this data with other "omics" data, such as transcriptomics and proteomics, within a systems biology framework can provide a more holistic understanding of biological processes. nih.gov
Software solutions are being developed to facilitate the analysis of stable isotope-labeled metabolomics data. nih.gov These tools help in identifying labeled metabolites, quantifying the extent of labeling, and visualizing the data in the context of metabolic pathways. nih.govscripps.edu
By combining isotopic labeling data with genome-scale metabolic models, researchers can reconstruct and validate metabolic networks and predict metabolic fluxes under different conditions. nih.gov This integrated approach has been used to study a variety of biological systems, from microbial cultures to plant and animal models. nih.gov
Furthermore, single-cell analysis techniques are emerging that can be combined with isotopic labeling to study metabolic heterogeneity within a population of cells. wikipedia.orgbiorxiv.org This provides an even more detailed picture of cellular metabolism and its regulation.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural elucidation of 3-Isopropyl-13C3-2-methoxypyrazine?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C8H12N2O) and isotopic enrichment (13C3). Gas chromatography-mass spectrometry (GC-MS) with electron ionization can identify fragmentation patterns, referencing NIST Chemistry WebBook spectra for pyrazine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) resolves substituent positions, particularly the isopropyl and methoxy groups .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Follow OSHA HCS guidelines:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators if ventilation is insufficient .
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to strong acids/bases or oxidizers .
- Ventilation : Use fume hoods for synthesis or handling to mitigate inhalation risks (acute toxicity category 4) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- Extraction : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for pre-concentration.
- Detection : GC-MS with selective ion monitoring (SIM) for high sensitivity. Calibrate using isotopic internal standards (e.g., deuterated analogs) to account for matrix effects .
- Validation : Include recovery studies (70–120%) and limit of detection (LOD) ≤ 1 ng/mL, as demonstrated in wine taint analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in sensory data linked to this compound concentrations?
- Methodological Answer :
- Variable Control : Standardize sample preparation (e.g., homogenization, pH adjustment) to minimize batch effects.
- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., beetle contamination levels in wine studies ).
- Threshold Testing : Use triangular taste tests to determine individual variability in detection thresholds (e.g., IPMP’s sensory threshold of 1–2 ng/L in wine) .
Q. What experimental designs are optimal for studying isotopic (13C3) tracer effects in metabolic or environmental fate studies?
- Methodological Answer :
- Labeling Strategy : Synthesize 13C3-enriched compound via methoxypyrazine alkylation with 13C-labeled isopropyl bromide. Confirm isotopic purity (>98%) via isotope ratio MS .
- Tracer Applications :
- Metabolic Pathways : Administer tracer to model organisms (e.g., yeast or insects) and track 13C incorporation via LC-HRMS metabolomics.
- Environmental Persistence : Conduct soil/water microcosm studies with 13C-labeled compound to monitor biodegradation via stable isotope probing (SIP) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at pH 3–9 and temperatures (25–60°C) for 0–30 days.
- Analysis : Monitor degradation via GC-MS and quantify half-life (t1/2). Pyrazines are generally stable in neutral conditions but degrade under strong acids/bases via hydrolysis of the methoxy group .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. Why do studies report conflicting correlations between this compound levels and sensory attributes (e.g., "peanut" vs. "asparagus" notes)?
- Methodological Answer :
- Source Variability : Differences in sample origin (e.g., beetle contamination vs. synthetic addition) may introduce confounding volatiles .
- Panel Training : Use trained sensory panels with standardized lexicons (e.g., Wine Aroma Wheel) to reduce subjective bias.
- Dose-Response Curves : Nonlinear relationships may exist; test multiple concentrations to identify inflection points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
